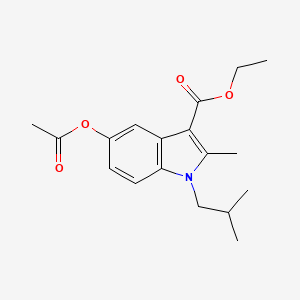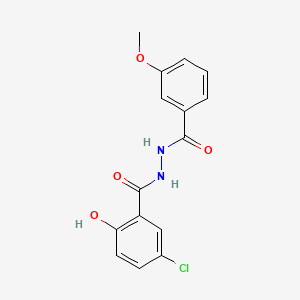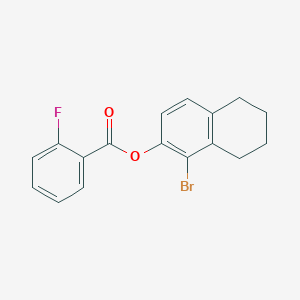![molecular formula C15H16N2O3S B5879980 2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5879980.png)
2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide, also known as MRS 1754, is a selective antagonist for the adenosine A2B receptor. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, asthma, and inflammation.
Wissenschaftliche Forschungsanwendungen
2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide 1754 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, asthma, and inflammation. In cancer research, this compound 1754 has been shown to inhibit the growth and metastasis of various cancer cells, including breast cancer, lung cancer, and colon cancer. In asthma research, this compound 1754 has been shown to reduce airway inflammation and bronchoconstriction. In inflammation research, this compound 1754 has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
Wirkmechanismus
2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide 1754 is a selective antagonist for the adenosine A2B receptor, which is expressed in various tissues, including immune cells, endothelial cells, and cancer cells. Adenosine A2B receptor activation has been shown to promote tumor growth, inflammation, and asthma. This compound 1754 blocks the activation of adenosine A2B receptor by adenosine, which leads to the inhibition of tumor growth, inflammation, and asthma.
Biochemical and Physiological Effects
This compound 1754 has been shown to have various biochemical and physiological effects, including the inhibition of tumor growth, reduction of airway inflammation, and suppression of pro-inflammatory cytokines and chemokines. This compound 1754 has also been shown to have anti-angiogenic effects, which may contribute to its anti-cancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide 1754 has several advantages for lab experiments, including its high yield and purity, selective antagonism for the adenosine A2B receptor, and well-established synthesis method. However, this compound 1754 also has some limitations, including its potential toxicity and off-target effects, which may require further investigation.
Zukünftige Richtungen
There are several future directions for the research of 2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide 1754, including the identification of its off-target effects, the development of more potent and selective adenosine A2B receptor antagonists, and the evaluation of its potential therapeutic applications in other diseases, such as diabetes and cardiovascular diseases. Additionally, the combination of this compound 1754 with other drugs or therapies may enhance its therapeutic efficacy and reduce its potential toxicity.
Synthesemethoden
2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide 1754 can be synthesized using various methods, including the reaction of 2-methyl-5-nitrobenzamide with 2-methylphenylamine and sulfonyl chloride, followed by reduction with sodium dithionite. Another method involves the reaction of 2-methyl-5-aminobenzamide with 2-methylphenylsulfonyl chloride. Both methods result in the formation of this compound 1754 with high yield and purity.
Eigenschaften
IUPAC Name |
2-methyl-5-[(2-methylphenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-10-7-8-12(9-13(10)15(16)18)21(19,20)17-14-6-4-3-5-11(14)2/h3-9,17H,1-2H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZKWBILNJOREI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5879898.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]acetamide](/img/structure/B5879900.png)
![1-[3-(4-tert-butylphenyl)acryloyl]-4-piperidinecarboxamide](/img/structure/B5879903.png)
![N-[2-(3-chlorophenyl)ethyl]-N'-(3-nitrophenyl)urea](/img/structure/B5879905.png)
![3-[5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5879922.png)

![4-[(4,7-dimethyl-2-oxo-2H-chromen-6-yl)amino]-4-oxo-2-butenoic acid](/img/structure/B5879930.png)


![N-{4-[(2-fluorobenzyl)oxy]benzyl}aniline](/img/structure/B5879944.png)


![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5879973.png)
